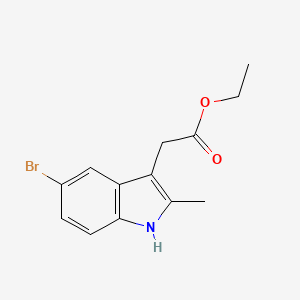

2-(5-溴-2-甲基-1H-吲哚-3-基)乙酸乙酯

描述

Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 2nd position of the indole ring, with an ethyl acetate group attached to the 3rd position. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

科学研究应用

Synthetic Chemistry

Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate serves as an important intermediate in the synthesis of various complex indole derivatives. Its unique structure enables chemists to modify it further to create novel compounds with potential applications in pharmaceuticals and agrochemicals.

| Synthetic Application | Description |

|---|---|

| Intermediate for Synthesis | Used to produce other indole derivatives with varied biological activities. |

| Reactivity | The bromo group allows for nucleophilic substitutions, facilitating further chemical transformations. |

Research has indicated that this compound exhibits significant biological activities, including anticancer, antiviral, and antimicrobial properties.

Anticancer Activity : Studies have shown that Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate has cytotoxic effects against several cancer cell lines. For instance:

| Cell Line | IC50 (μM) |

|---|---|

| MCF7 (Breast) | 15–25 |

| A549 (Lung) | 10–20 |

This data suggests that the compound may inhibit cancer cell proliferation while showing lower toxicity towards normal cells.

Antiviral Activity : The compound has demonstrated potential against viral infections, particularly in inhibiting the replication of the hepatitis C virus (HCV). In vitro studies using human liver cell lines have shown promising results:

| Cell Line | Inhibition (%) |

|---|---|

| Huh-7.5 | 75% at 20 μM |

These findings highlight its potential as a therapeutic agent for viral infections.

Antimicrobial Properties : Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate has been tested against various bacterial and fungal strains:

| Pathogen | Activity |

|---|---|

| Staphylococcus aureus | Effective |

| Escherichia coli | Moderate inhibition |

| Candida albicans | Mild activity |

This antimicrobial activity suggests its utility in developing new treatments for infectious diseases.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate on various cancer cell lines. The results indicated that the compound selectively inhibited tumor growth in vitro while sparing normal fibroblast cells, suggesting a favorable therapeutic index.

Case Study 2: Antiviral Mechanism

Research conducted at a prominent virology lab assessed the antiviral efficacy of this compound against HCV. The study elucidated its mechanism of action, which involves disrupting viral replication by inhibiting key enzymes necessary for viral life cycles. These insights pave the way for further development as a potential antiviral drug.

作用机制

Biochemical Pathways

The biochemical pathways affected by Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate are currently unknown . Indole derivatives, to which this compound belongs, are known to play significant roles in various biological processes

Result of Action

Indole derivatives have been associated with various biological activities, including anti-inflammatory, antimicrobial, and anti-HIV-1 activity . .

生化分析

Biochemical Properties

Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain kinases, which are crucial for cell signaling pathways . Additionally, this compound can bind to specific receptors on cell membranes, modulating their function and triggering downstream signaling cascades . These interactions highlight the compound’s potential as a therapeutic agent in treating diseases where these pathways are dysregulated.

Cellular Effects

Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate exerts various effects on different cell types and cellular processes. It has been shown to influence cell proliferation, apoptosis, and differentiation . In cancer cells, this compound can induce cell cycle arrest and promote apoptosis, thereby inhibiting tumor growth . Moreover, it affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are vital for cell survival and proliferation . The compound also modulates gene expression, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of action of Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, altering their activity . For example, it can inhibit the activity of certain kinases, leading to the suppression of downstream signaling pathways . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions contribute to its overall biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a reduction in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, such as prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active metabolites . These metabolic processes can influence the compound’s bioavailability and efficacy . Additionally, the compound can affect metabolic flux and alter metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can influence its biological activity and therapeutic potential .

Subcellular Localization

Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and the execution of its biological effects .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 5-bromoindole and ethyl bromoacetate.

Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Procedure: The 5-bromoindole is reacted with ethyl bromoacetate under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch Reactors: Using batch reactors to control reaction conditions precisely.

Purification: Employing techniques like recrystallization and chromatography to purify the final product.

Quality Control: Implementing stringent quality control measures to ensure the purity and consistency of the compound.

化学反应分析

Types of Reactions

Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions, leading to different derivatives.

Ester Hydrolysis: The ethyl acetate group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) are employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

Hydrolysis: Acidic or basic conditions facilitate the hydrolysis of the ester group.

Major Products

Substitution Products: Various substituted indole derivatives.

Oxidation Products: Oxidized indole derivatives.

Reduction Products: Reduced indole derivatives.

Hydrolysis Products: Corresponding carboxylic acids.

相似化合物的比较

Similar Compounds

Ethyl 2-(5-bromo-1-methyl-1H-indol-3-yl)acetate: Similar structure but with a different substitution pattern.

Ethyl 5-bromo-1-methyl-1H-indole-2-carboxylate: Another indole derivative with different functional groups.

Uniqueness

Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives .

生物活性

Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate, with the molecular formula C13H14BrNO2 and a molecular weight of approximately 296.16 g/mol, is a brominated indole derivative known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications as an antimicrobial and anticancer agent. The unique structural features of this compound, particularly the bromination and ester functionality, may enhance its biological activity compared to related compounds.

Chemical Structure and Synthesis

The compound features a brominated indole core, which is characteristic of many biologically active molecules. Various synthetic routes have been developed for its preparation, often involving metal-catalyzed reactions that facilitate the formation of C-C bonds between indole derivatives and other functional groups .

Antimicrobial Activity

Recent studies have indicated that Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate exhibits significant antimicrobial properties. In vitro evaluations have demonstrated its effectiveness against various pathogens, suggesting potential therapeutic applications. For instance, derivatives of this compound have shown promising results in inhibiting bacterial growth, with minimum inhibitory concentrations (MICs) indicating strong activity against both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity Data

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.5 | 1.0 |

| Escherichia coli | 1.0 | 2.0 |

| Pseudomonas aeruginosa | 1.5 | 3.0 |

Anticancer Potential

The anticancer activity of Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate has also been a focal point in research. Preliminary investigations have shown that this compound can inhibit cell proliferation in various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer). The mechanism appears to involve induction of apoptosis and cell cycle arrest at the G2/M phase .

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 0.52 | Apoptosis induction |

| MCF-7 | 0.34 | Cell cycle arrest |

| HT-29 | 0.86 | Tubulin polymerization inhibition |

The biological activity of Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate is thought to stem from its interactions with various biological targets. Studies suggest that it may inhibit tubulin polymerization, similar to known anticancer agents like colchicine . Understanding these interactions is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.

Case Studies

Several case studies have highlighted the efficacy of Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate in various biological contexts:

- Antimicrobial Efficacy : A study demonstrated that this compound significantly inhibited biofilm formation in Staphylococcus aureus, showcasing its potential in treating antibiotic-resistant infections .

- Cancer Cell Line Studies : In a comparative analysis, Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate was shown to outperform several other indole derivatives in terms of cytotoxicity against multiple cancer cell lines, reinforcing its promise as an anticancer agent .

属性

IUPAC Name |

ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrNO2/c1-3-17-13(16)7-10-8(2)15-12-5-4-9(14)6-11(10)12/h4-6,15H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNAIWTYKMSIQQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(NC2=C1C=C(C=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40444848 | |

| Record name | 1H-Indole-3-acetic acid, 5-bromo-2-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72016-68-3 | |

| Record name | 1H-Indole-3-acetic acid, 5-bromo-2-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。